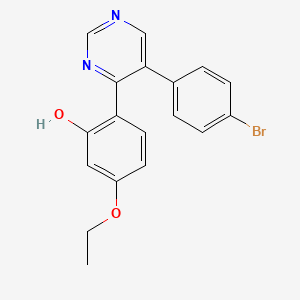
2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German multinational pharmaceutical company. Since then, BAY 11-7082 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Cancer Treatment: Protein Kinase Inhibition
Pyrimidine derivatives, including those with a structure similar to “2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol”, have shown promise as protein kinase inhibitors, which are crucial in cancer treatment. These compounds can selectively inhibit protein kinases, enzymes responsible for cell growth and metabolism, thereby controlling the proliferation of cancer cells .
Antioxidant Activity
Compounds with a pyrimidine base structure have been associated with antioxidant activities. They can help in scavenging free radicals and reactive oxygen species (ROS), which are linked to various diseases when overexpressed. This property is essential in preventing oxidative stress and cellular damage .
Neuroprotective Potential
The pyrimidine derivatives are being studied for their potential anti-neurotoxic effects. They may play a role in inhibiting acetylcholinesterase (AchE), an enzyme involved in the cholinergic nervous system, which could lead to neuroprotective applications, particularly in conditions where AchE activity is compromised .
Antiviral and Antibacterial Properties
Indole derivatives, which share a similar heterocyclic chemical structure with pyrimidine compounds, have been investigated for their antiviral and antibacterial properties. This suggests that “2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol” could also be explored for potential applications in treating viral and bacterial infections .
Anti-fibrosis Activity
Some pyrimidine derivatives have shown better anti-fibrosis activity than existing drugs on certain cell lines. This indicates that “2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol” could be a candidate for developing new anti-fibrotic treatments .
Pharmacological Activities
Pyrazoline derivatives, which are closely related to pyrimidine compounds, have confirmed pharmacological activities, including anti-inflammatory, antidepressant, and anticonvulsant effects. This suggests that “2-(5-(4-Bromophenyl)pyrimidin-4-yl)-5-ethoxyphenol” might also exhibit similar pharmacological benefits .
Metabolic Pathway Regulation
Due to their role in inhibiting protein kinases, pyrimidine derivatives can affect metabolic pathways. This could lead to applications in metabolic disorder treatments, where regulation of these pathways is necessary .
Chemical Research and Synthesis
The compound’s structure provides a scaffold for the synthesis of new drugs. Its chemical properties can be utilized in research to develop novel compounds with targeted biological activities .
properties
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-14-7-8-15(17(22)9-14)18-16(10-20-11-21-18)12-3-5-13(19)6-4-12/h3-11,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYHXCYDHQIMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

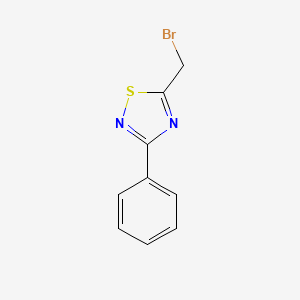
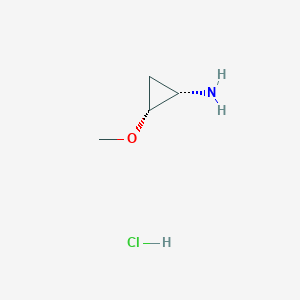
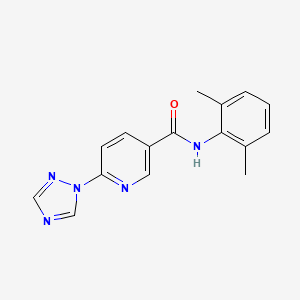
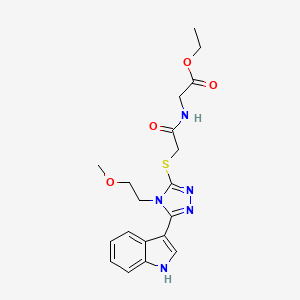
![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
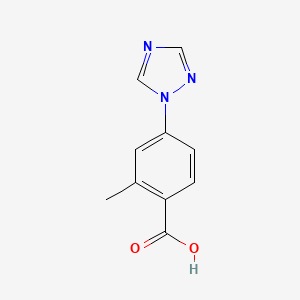
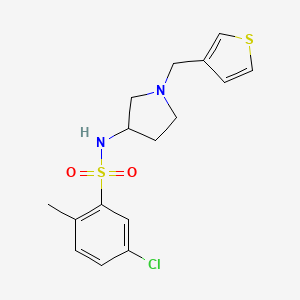
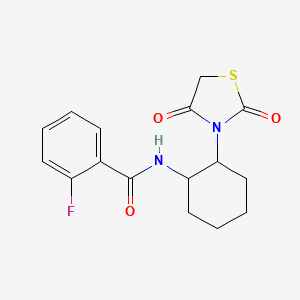



![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)